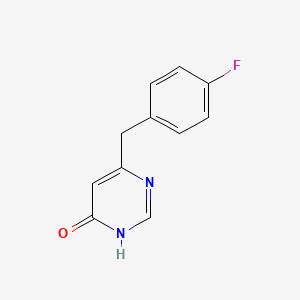

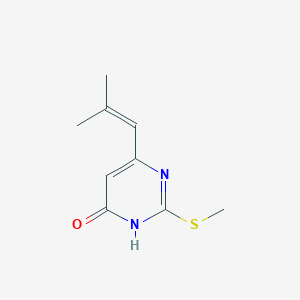

6-(4-Fluorobenzyl)pyrimidin-4-ol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

- Pyrimidine heterocycles like 6-(4-Fluorobenzyl)pyrimidin-4-ol play a crucial role in biological processes and are a key focus in medicinal chemistry. A study by Muralidharan et al. (2019) synthesized derivatives of this compound, revealing significant anti-inflammatory and analgesic activities. The nature of the substituent was crucial for these activities (Muralidharan, S. James Raja, Asha Deepti, 2019).

Anticancer Properties

- A research by Hosamani et al. (2015) involved synthesizing fluorinated coumarin–pyrimidine hybrids, including derivatives of 6-(4-Fluorobenzyl)pyrimidin-4-ol. These compounds displayed significant cytotoxicity against lung and breast cancer cell lines, with some being more potent than the standard drug Cisplatin (Hosamani, D. Reddy, H. C. Devarajegowda, 2015).

Sensor Development and Logic Gate Applications

- Gupta et al. (2016) developed novel pyrimidine-based receptors for colorimetric and fluorometric sensing. These sensors exhibited potential for logic gate operation and applications in various fields (N. Gupta, D. Singhal, Ashutosh Kumar Singh, 2016).

In Vitro Antiproliferative Studies

- Harsha et al. (2018) synthesized a series of pyrimidine derivatives including 6-(4-Fluorobenzyl)pyrimidin-4-ol, exhibiting cytotoxic activity against cancer cell lines. These findings highlight the compound's potential in cancer therapy (K. B. Harsha, T. Swaroop, R. Roopashree, S. Jagadish, K. Rangappa, 2018).

Pharmaceutical Research

- Zhang et al. (2016) designed and synthesized pyrido[2,3-d]pyrimidine derivatives as potential anticonvulsants and antidepressants, showing significant activity in pharmacological tests (Hong-jian Zhang, Shiben Wang, Xiang Wen, Jin-Zi Li, Zhe-Shan Quan, 2016).

HIV Research

- Rotili et al. (2014) compared the effects of pyrimidin-4(3H)-ones derivatives on HIV-1 infected cells and reverse transcriptase enzymes. The study highlighted the compounds' potential in HIV treatment (D. Rotili, D. Tarantino, M. B. Nawrozkij, A. S. Babushkin, G. Botta, B. Marrocco, R. Cirilli, Sergio Menta, R. Badia, E. Crespan, F. Ballante, R. Ragno, J. Esté, G. Maga, A. Mai, 2014).

Antitubercular Agents

- Reddy et al. (2015) synthesized benzocoumarin-pyrimidine hybrids, including 6-(4-Fluorobenzyl)pyrimidin-4-ol derivatives, exhibiting potent antitubercular activity. This study contributes to the search for new antitubercular agents (D. Reddy, K. M. Hosamani, H. C. Devarajegowda, 2015).

Safety And Hazards

Propiedades

IUPAC Name |

4-[(4-fluorophenyl)methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-9-3-1-8(2-4-9)5-10-6-11(15)14-7-13-10/h1-4,6-7H,5H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAUHLVFVLBVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=O)NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Fluorobenzyl)pyrimidin-4-ol | |

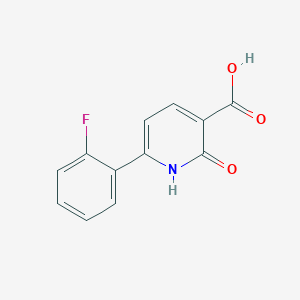

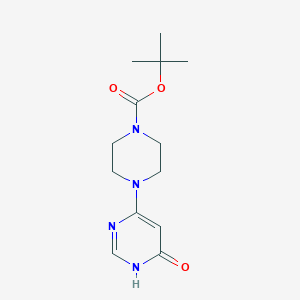

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid](/img/structure/B1486718.png)

![2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1486722.png)

![methyl 3-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoate](/img/structure/B1486737.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)